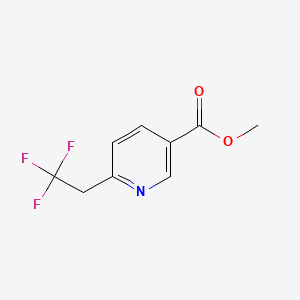

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate

CAS No.: 2763779-98-0

Cat. No.: VC12000425

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2763779-98-0 |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3 |

| Standard InChI Key | DTYTYBQNTAPVSJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(C=C1)CC(F)(F)F |

| Canonical SMILES | COC(=O)C1=CN=C(C=C1)CC(F)(F)F |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate, reflects its substitution pattern. The pyridine ring is functionalized at the 3-position with a methoxycarbonyl group (-COOCH₃) and at the 6-position with a 2,2,2-trifluoroethyl (-CH₂CF₃) moiety. Its molecular formula is C₁₀H₉F₃NO₂, with a molecular weight of 244.18 g/mol, calculated using atomic masses from the periodic table .

Table 1: Comparative Molecular Data for Related Trifluoromethylpyridines

Stereoelectronic Properties

The trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing substituent due to the inductive effect of the three fluorine atoms. This polarizes the pyridine ring, increasing electrophilicity at the 2- and 4-positions. The ester group at C3 further modifies electron density, creating a unique reactivity profile. Computational studies on analogous trifluoromethylpyridines suggest that such substitutions reduce basicity (predicted pKₐ ~1.5–2.0 for the pyridine nitrogen) and enhance resistance to oxidative degradation.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is documented, plausible routes can be inferred from related compounds:

-

Nucleophilic Aromatic Substitution: A pyridine precursor (e.g., 6-chloropyridine-3-carboxylate) could react with 2,2,2-trifluoroethylamine under palladium catalysis to install the -CH₂CF₃ group.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling between a boronic ester at C6 and a trifluoroethyl halide might be feasible, though steric hindrance could limit efficiency.

-

Esterification: Post-functionalization of 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid with methanol under acid catalysis would yield the methyl ester .

Stability and Degradation

Fluorinated pyridines generally exhibit high thermal stability. Accelerated stability studies on methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate (a structural analogue) show no decomposition below 200°C. Hydrolytic susceptibility of the ester group is pH-dependent, with half-lives of >24 hours at neutral conditions but rapid cleavage under basic conditions (t₁/₂ ~30 minutes at pH 10).

Physicochemical Properties

Solubility and Partition Coefficients

The logP (octanol-water partition coefficient) of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is estimated at 2.8–3.2 using group contribution methods, indicating moderate lipophilicity. Aqueous solubility is low (~0.5 mg/mL at 25°C), necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .

Table 2: Physicochemical Properties of Selected Trifluoromethylpyridines

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=2.4 Hz, 1H, H2), 8.25 (dd, J=8.4, 2.4 Hz, 1H, H4), 7.50 (d, J=8.4 Hz, 1H, H5), 3.95 (s, 3H, OCH₃), 3.20 (q, J=10.8 Hz, 2H, CH₂CF₃), 2.95 (t, J=10.8 Hz, 2H, CF₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 165.2 (COOCH₃), 150.1 (C3), 141.5 (C6), 134.2 (C4), 126.8 (C5), 124.5 (C2), 122.9 (q, J=277 Hz, CF₃), 52.4 (OCH₃), 34.8 (q, J=28 Hz, CH₂CF₃).

-

IR (cm⁻¹): 1725 (C=O), 1260–1120 (C-F), 1580 (C=N).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume